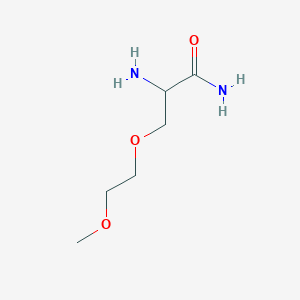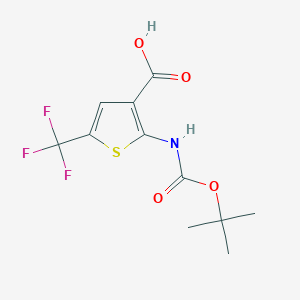
2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)thiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)thiophene-3-carboxylic acid is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene compounds are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)thiophene-3-carboxylic acid typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction or the Paal-Knorr synthesis.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) to form the Boc-protected amine.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO2) or carboxylating agents.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, O2
Reduction: LiAlH4, NaBH4, H2 (with a catalyst)
Substitution: Halogens, nucleophiles, acids, and bases
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)thiophene-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The Boc-protected amino group can be deprotected under acidic conditions, revealing the active amine that can interact with biological targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(trifluoromethyl)thiophene-3-carboxylic acid
- 2-((tert-Butoxycarbonyl)amino)-thiophene-3-carboxylic acid
- 5-(Trifluoromethyl)thiophene-3-carboxylic acid
Uniqueness
2-((tert-Butoxycarbonyl)amino)-5-(trifluoromethyl)thiophene-3-carboxylic acid is unique due to the combination of the Boc-protected amino group and the trifluoromethyl group
Properties
Molecular Formula |
C11H12F3NO4S |
|---|---|
Molecular Weight |
311.28 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(trifluoromethyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H12F3NO4S/c1-10(2,3)19-9(18)15-7-5(8(16)17)4-6(20-7)11(12,13)14/h4H,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
ZXEHAQNDKBYODX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=C(S1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


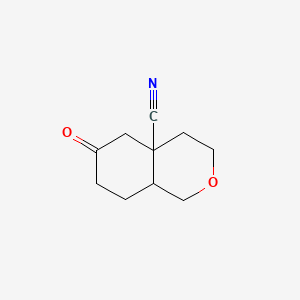
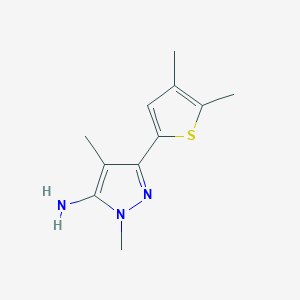
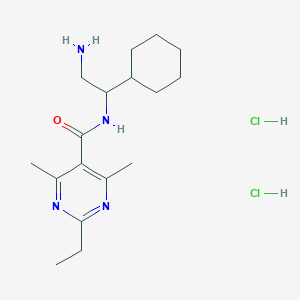
amino}cyclohexane-1-carboxylicacid](/img/structure/B13520164.png)
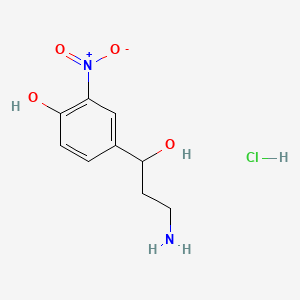
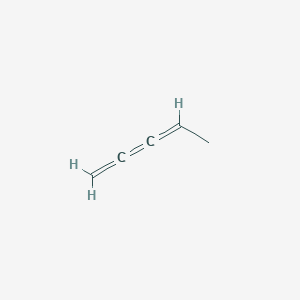

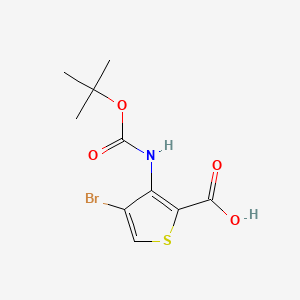
![Tert-butyl 3-amino-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13520181.png)
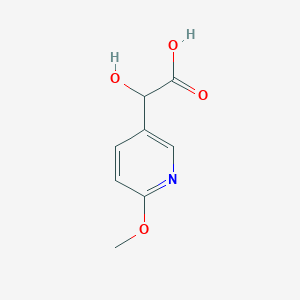
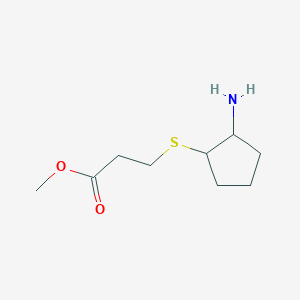
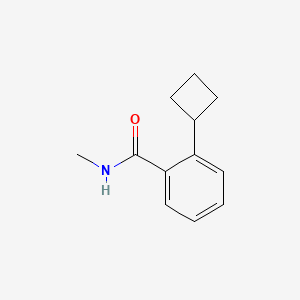
![1-[(2-Methoxy-4-methylphenyl)methyl]piperazine](/img/structure/B13520205.png)
